molecular formula C12H9ClN2O B14758489 3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide

3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide

Cat. No.: B14758489
M. Wt: 232.66 g/mol
InChI Key: UFPRRIFLDLJGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indole-2-carboxylic acid.

    Chlorination: The indole-2-carboxylic acid is chlorinated using thionyl chloride (SOCl2) to introduce the chlorine atom at the 3-position of the indole ring.

    Amidation: The chlorinated intermediate is then reacted with propargylamine (prop-2-yn-1-amine) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The prop-2-yn-1-yl group can be oxidized to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Major Products

    Substitution: Formation of new indole derivatives with different substituents at the 3-position.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new drugs, particularly those targeting neurological disorders or cancer.

    Biological Studies: Used in studying the biological activity of indole derivatives and their interactions with various biological targets.

    Chemical Biology: Employed in the design of chemical probes to investigate biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced materials or as intermediates in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with target proteins, leading to inhibition or activation of their function. The indole ring structure allows for interactions with various biological molecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-(prop-2-yn-1-yl)aniline: Similar structure but lacks the indole ring, which may result in different biological activities.

    3-Chloro-N-(prop-2-yn-1-yl)pyrazin-2-amine:

Uniqueness

3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide is unique due to its combination of a chlorine atom, a prop-2-yn-1-yl group, and an indole ring. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

3-chloro-N-prop-2-ynyl-1H-indole-2-carboxamide

InChI

InChI=1S/C12H9ClN2O/c1-2-7-14-12(16)11-10(13)8-5-3-4-6-9(8)15-11/h1,3-6,15H,7H2,(H,14,16)

InChI Key

UFPRRIFLDLJGJP-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=C(C2=CC=CC=C2N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.